

An In-depth Technical Guide to the Ethenyl Functional Group

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Compound of Interest

Compound Name:	Ethylenyl
CAS No.:	2669-89-8
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The ethenyl group, commonly known as the vinyl group, is a fundamental functional group in organic chemistry with the structure $-\text{CH}=\text{CH}_2$. Its unique electronic and structural properties, conferred by the carbon-carbon double bond, make it a versatile building block in synthesis and a key motif in materials science and pharmacology. This guide provides a detailed examination of its core properties, reactivity, and applications, with a focus on data-driven insights and experimental considerations.

Core Physicochemical and Spectroscopic Properties

The defining feature of the ethenyl group is the sp^2 hybridization of its carbon atoms, resulting in a trigonal planar geometry. This structure dictates its bond lengths, angles, and the high electron density of the π -bond, which is the primary center of its reactivity.

Table 1: Physicochemical Properties of the Ethenyl Group

Property	Value	Source
C=C Bond Length	~1.34 Å	[1]
=C-H Bond Length	~1.09 Å	[1]
H-C-C Bond Angle	~121°	[1]
H-C-H Bond Angle	~118°	[1]
Hybridization	sp ²	[2]

| Geometry | Trigonal Planar [[2] |

Spectroscopic techniques are indispensable for the identification and characterization of the ethenyl group within a molecular structure. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide distinct signatures.

Table 2: Spectroscopic Data for the Ethenyl (Vinyl) Group

Technique	Signature	Typical Range / Value	Source
IR Spectroscopy	=C-H Stretch	3100 - 3020 cm⁻¹	[3][4][5]
	C=C Stretch	1680 - 1620 cm ⁻¹	[6][7]
	=C-H "Wag" (Out-of-Plane Bend)	1000 - 900 cm ⁻¹ (strong)	[8]
¹ H NMR Spectroscopy	Vinylic Protons (H-C=C)	4.5 - 6.5 ppm	[9][10]

| ¹³C NMR Spectroscopy | Vinylic Carbons (C=C) | 100 - 150 ppm [[11][12] |

In IR spectroscopy, the stretching vibration of the vinylic C-H bond appears at a higher frequency (>3000 cm⁻¹) than that of an alkane C-H bond.[6] The C=C double bond stretch is also characteristic, though its intensity can be weak in symmetric alkenes.[3] In ¹H NMR, the protons attached to the double bond are deshielded and appear in the 4.5-6.5 ppm range.[9]

[10] Similarly, the sp^2 -hybridized carbons are observed between 100-150 ppm in ^{13}C NMR spectra.[11][12]

Chemical Reactivity and Transformations

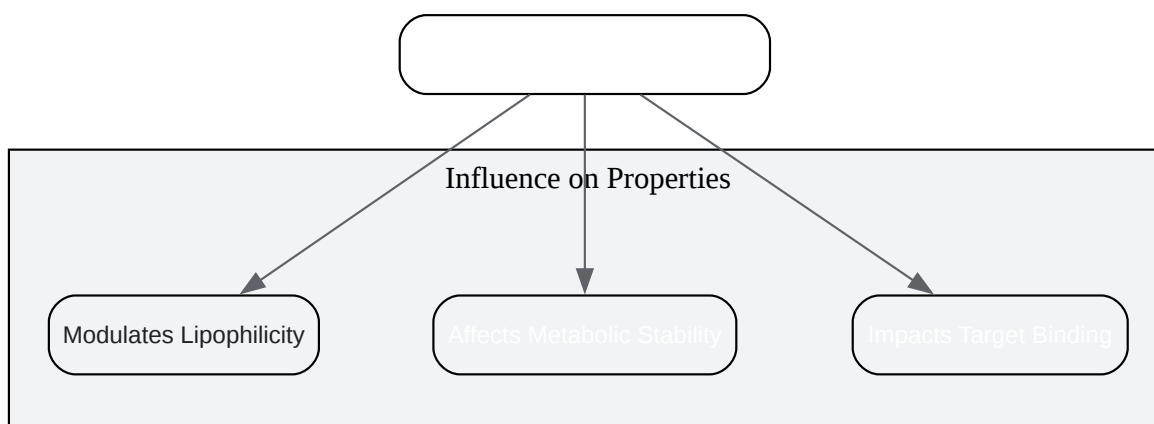
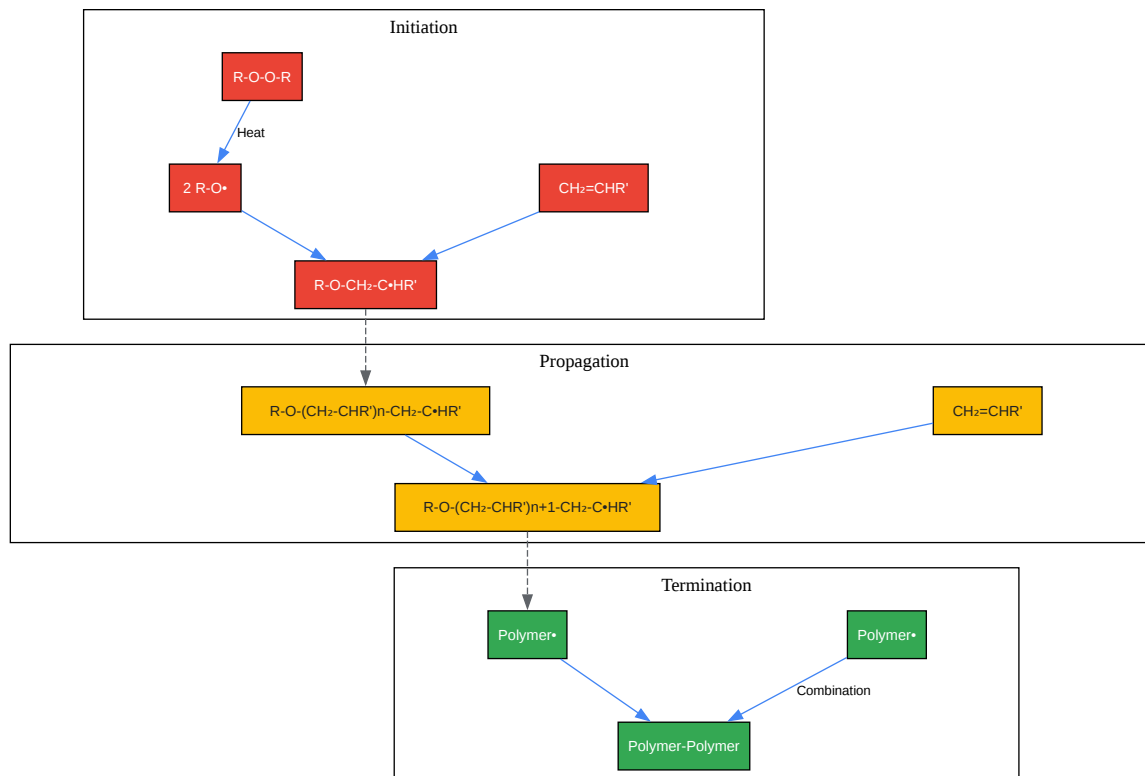
The high electron density of the π -bond makes the ethenyl group a nucleophile, rendering it susceptible to attack by electrophiles. This reactivity is the basis for its most important chemical transformations: electrophilic addition and polymerization.

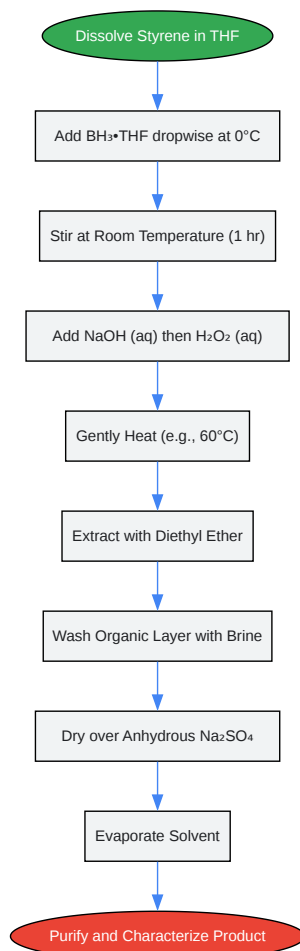
In electrophilic addition, an electrophile (E^+) attacks the π -bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu^-). The regioselectivity of this reaction often follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation.

Caption: Mechanism of electrophilic addition of HBr to an alkene.

Vinyl monomers are precursors to a vast array of commercially important polymers, such as polyethylene and polystyrene.[8][13] This transformation is typically achieved through radical polymerization, which proceeds via a chain-reaction mechanism involving three key stages: initiation, propagation, and termination.[14][15]

- Initiation: A radical initiator (e.g., benzoyl peroxide) generates a free radical, which adds to the monomer's double bond.[13][14]
- Propagation: The newly formed radical monomer adds to another monomer molecule, extending the polymer chain.[14] This step repeats thousands of times.
- Termination: The reaction ceases when two growing radical chains combine.[14]





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